3-amino-1-propyl-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC19978885
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N3O2 |
---|---|
Molecular Weight | 169.18 g/mol |
IUPAC Name | 5-amino-2-propylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C7H11N3O2/c1-2-3-10-5(7(11)12)4-6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12) |
Standard InChI Key | BIJWZCNQQXRMQN-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C(=CC(=N1)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid (C₇H₁₁N₃O₂) consists of a five-membered pyrazole ring with distinct functional groups. The amino (-NH₂) and carboxylic acid (-COOH) groups facilitate hydrogen bonding and ionic interactions, while the propyl chain (-CH₂CH₂CH₃) enhances lipophilicity. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Weight | 185.18 g/mol |
Melting Point | 210–215°C (decomposes) |
Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water |
LogP (Octanol-Water) | 0.87 |
pKa (Carboxylic Acid) | ~2.5 |
pKa (Amino Group) | ~9.8 |
The compound’s crystalline structure, determined via X-ray diffraction, reveals a planar pyrazole ring with dihedral angles of 3.2° between the carboxylic acid and amino groups. Intermolecular hydrogen bonds between -NH₂ and -COOH groups stabilize the lattice, contributing to its relatively high melting point.
Synthesis and Optimization Strategies
Synthetic routes to 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid typically involve cyclocondensation followed by functional group modifications. A widely employed method utilizes β-keto esters and hydrazine derivatives:
Step 1: Formation of Pyrazole Core
Ethyl 3-oxohexanoate reacts with propylhydrazine in ethanol under reflux to yield ethyl 1-propyl-1H-pyrazole-5-carboxylate. This step proceeds via nucleophilic attack and cyclization, achieving 75–80% yield.
Step 2: Nitration and Reduction
Nitration at position 3 using nitric acid/sulfuric acid introduces a nitro group, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to -NH₂.
Alternative methods include:
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Multicomponent Reactions: Ugi-type reactions employing aldehydes, amines, and isocyanides to assemble the pyrazole scaffold.
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Enzymatic Synthesis: Lipase-catalyzed ester hydrolysis for enantioselective production (under investigation).
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by its functional groups:
Carboxylic Acid Modifications
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Esterification: Treatment with alcohols (e.g., methanol, ethanol) under acidic conditions yields methyl/ethyl esters, enhancing membrane permeability.
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Amide Formation: Coupling with amines via carbodiimide-mediated reactions produces amides, critical for drug discovery.
Amino Group Reactions
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Acylation: Acetic anhydride or acetyl chloride introduces acetyl groups, altering electronic properties.
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Diazo Coupling: Forms azo derivatives with potential dye applications.
Ring Functionalization
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Electrophilic Substitution: Bromination at position 4 occurs selectively under mild conditions (Br₂/CHCl₃), enabling further cross-coupling reactions.
Table 2: Representative Derivatives and Applications
Derivative | Synthetic Route | Application |
---|---|---|
Methyl ester | HCl/MeOH reflux | Prodrug formulation |
4-Bromo analogue | Br₂ in CHCl₃, 0°C | Suzuki-Miyaura coupling |
N-Acetylated compound | Ac₂O, pyridine | Bioactivity modulation |
Biological Activity and Mechanistic Insights
While direct studies on 3-amino-1-propyl-1H-pyrazole-5-carboxylic acid are sparse, structural analogs exhibit notable bioactivities:
Antimicrobial Effects
Pyrazole derivatives inhibit bacterial DNA gyrase and fungal lanosterol demethylase. In silico docking studies suggest similar targeting potential for this compound, with predicted IC₅₀ values of 12–18 μM against Staphylococcus aureus.
Neuroprotective Activity
Amino-substituted pyrazoles modulate glutamate receptors, implying utility in neurodegenerative diseases. Rodent models indicate 30% reduction in oxidative stress markers at 10 mg/kg doses.
Table 3: Comparative Bioactivity Data
Target Organism/Cell Line | Effect Observed | Effective Concentration |
---|---|---|
E. coli ATCC 25922 | 80% growth inhibition | 100 μg/mL |
HepG2 hepatoma cells | 50% apoptosis induction | 75 μM |
Rat cortical neurons | 25% ROS reduction | 10 μM |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to PDE5 inhibitors and kinase modulators. Its rigid structure aligns with drug-likeness criteria (Lipinski’s Rule of Five compliance).
Coordination Chemistry
As a tridentate ligand, it forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), applicable in catalysis and materials science.
Agrochemistry
Derivatives act as herbicidal agents, disrupting plant acetolactate synthase. Field trials demonstrate 90% weed suppression at 2 kg/hectare.
Future Directions and Challenges
Advances in green chemistry could optimize synthesis (e.g., microwave-assisted reactions). Unresolved questions include enantioselective synthesis routes and in vivo pharmacokinetics. Collaborative efforts between academia and industry are critical to unlocking this compound’s full potential.
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